6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one
Brand Name: Vulcanchem
CAS No.: 2092719-22-5
VCID: VC3187917
InChI: InChI=1S/C9H10N2O2/c10-3-5-11-4-1-7-2-6-13-8(7)9(11)12/h1-2,4,6H,3,5,10H2
SMILES: C1=CN(C(=O)C2=C1C=CO2)CCN
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one

CAS No.: 2092719-22-5

Cat. No.: VC3187917

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one - 2092719-22-5

Specification

CAS No. 2092719-22-5
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name 6-(2-aminoethyl)furo[2,3-c]pyridin-7-one
Standard InChI InChI=1S/C9H10N2O2/c10-3-5-11-4-1-7-2-6-13-8(7)9(11)12/h1-2,4,6H,3,5,10H2
Standard InChI Key YKERGQZMYLPFLW-UHFFFAOYSA-N
SMILES C1=CN(C(=O)C2=C1C=CO2)CCN
Canonical SMILES C1=CN(C(=O)C2=C1C=CO2)CCN

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Classification

6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one is derived from the parent compound furo[2,3-c]pyridine-7(6H)-one (CAS: 84400-98-6), which consists of a furan ring fused to a pyridone ring . The parent compound has a molecular formula of C7H5NO2 and a molecular weight of 135.12 . The addition of the 2-aminoethyl substituent at the 6-position (the nitrogen of the pyridone ring) modifies this structure to create our target compound.

The structural modification introduces an aminoethyl chain that extends from the nitrogen atom, creating a compound with increased structural complexity and functional diversity. This structural arrangement places the compound within the broader class of N-substituted fused heterocycles, which have garnered significant attention in medicinal chemistry.

Physical and Chemical Properties

The physical and chemical properties of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one can be extrapolated based on its structural components. The parent furo[2,3-c]pyridine-7(6H)-one is characterized by its SMILES notation [nH]1ccc2c(c1=O)occ2 and InChIKey SHSNAKRNZGOTJL-UHFFFAOYSA-N .

Table 1: Predicted Physical and Chemical Properties of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one

PropertyValueBasis for Prediction
Molecular FormulaC9H10N2O2Addition of C2H5N to parent structure
Molecular Weight178.19 g/molCalculated from molecular formula
AppearanceLikely crystalline solidCommon for heterocyclic compounds
SolubilityEnhanced water solubility compared to parentPresence of primary amine group
LogPLower than parent compoundIncreased polarity from amine group
Hydrogen Bond Donors2 (NH2 group)Primary amine functionality
Hydrogen Bond Acceptors3 (carbonyl oxygen, furan oxygen, amine nitrogen)Based on functional groups present
pKa of Primary AmineApproximately 9-10Typical range for primary amines
UV AbsorptionLikely absorption in 270-320 nm rangeBased on conjugated heterocyclic system

Structural Comparison with Related Compounds

The structure of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one bears similarities to other biologically active heterocycles. The furo[2,3-c]pyridine core is structurally related to furo[2,3-c]quinolines, which have demonstrated selective Toll-like receptor 8 (TLR8) agonistic activity . The 6-(2-aminoethyl) substitution pattern is analogous to certain aminoethyl-substituted heterocycles that have been explored for their bioactive properties.

Synthesis and Preparation Methods

N-Alkylation Approach

One potentially viable method would involve the direct N-alkylation of furo[2,3-c]pyridine-7(6H)-one with an appropriate 2-aminoethyl precursor. This approach would be analogous to the reaction described for compound 2 with ethanolamine in dry toluene to afford a 6-hydroxyethyl derivative (6a) in related systems . For our target compound, a protected form of 2-aminoethyl halide would likely be required to prevent competitive reactions at the amine.

Cyclization-Based Approach

An alternative approach could involve the construction of the fused ring system with the aminoethyl substituent already in place. This might utilize a strategy similar to the tandem, one-pot Sonogashira coupling and intramolecular 5-endo-dig cyclization described for the synthesis of furo[2,3-c]quinolines . This approach would require appropriate precursors designed to incorporate the aminoethyl group at the desired position.

Table 2: Comparison of Potential Synthetic Approaches for 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one

Synthetic MethodKey ReagentsAdvantagesLimitationsPredicted Yield
N-AlkylationFuro[2,3-c]pyridine-7(6H)-one, N-protected 2-aminoethyl halideDirect approach, fewer stepsRequires protection/deprotection, potential regioselectivity issuesModerate (40-60%)
Cyclization-basedAppropriately functionalized precursors for tandem coupling-cyclizationBetter control of regiochemistryMore complex precursor synthesis requiredModerate to good (50-70%)
Modification of 6-substituted derivative6-(2-hydroxyethyl)furo[2,3-c]pyridin-7(6H)-one or similarUses established chemistryMultiple steps, potential functional group compatibility issuesVariable (30-60%)

Synthetic Challenges and Considerations

The synthesis of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one presents several challenges that would need to be addressed:

  • Protection of the primary amine: The amine functionality would likely require protection during various synthetic steps to prevent side reactions.

  • Regioselectivity in N-alkylation: Ensuring selective alkylation at the desired nitrogen position may require careful optimization of reaction conditions.

  • Purification considerations: The presence of both basic (amine) and potentially acidic (lactam) functionalities could complicate purification procedures.

  • Scale-up challenges: Transition from laboratory to larger-scale synthesis might encounter issues related to heat transfer, mixing, and reaction kinetics.

CompoundCore StructureKey SubstituentsObserved/Predicted Biological ActivitiesReference
6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-oneFuro[2,3-c]pyridine2-aminoethyl at N-6Potential immunomodulatory activity; possible receptor binding capabilitiesPrediction based on structural analysis
Furo[2,3-c]quinoline derivativesFuro[2,3-c]quinolineC2-butyl, 4-aminoPure TLR8 agonist; induces IL-12 and IL-18
2,3-diamino-furo[2,3-c]pyridinesFuro[2,3-c]pyridine2,3-diaminoTLR8-dependent NF-κB signaling without cytokine induction

Research Status and Analytical Considerations

Current State of Research

The development of N-substituted derivatives represents a logical extension of research on this core structure. Related compounds such as 6-hydroxyethyl and 6-aminoethyl derivatives of different heterocyclic systems have been investigated for various bioactivities .

Analytical Methods for Characterization

Table 4: Recommended Analytical Methods for Characterization of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one

Analytical TechniqueInformation ProvidedExpected Key Findings
NMR Spectroscopy (1H, 13C)Structural confirmation, purity assessmentCharacteristic signals for aromatic protons, aminoethyl chain, and lactam NH
Mass SpectrometryMolecular weight confirmation, fragmentation patternMolecular ion at m/z 178, characteristic fragmentation pattern
FT-IR SpectroscopyFunctional group identificationCharacteristic bands for NH2 (~3300-3500 cm-1), C=O (~1670 cm-1), and fused heterocyclic system
UV-Visible SpectroscopyChromophore characterizationAbsorption maxima related to the conjugated heterocyclic system
X-ray CrystallographyAbsolute structural confirmationBond lengths, angles, and three-dimensional arrangement
HPLCPurity assessment, retention behaviorRetention time under standardized conditions

Future Research Directions

Structure Optimization Studies

Future research on 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one could focus on structural modifications to optimize specific properties:

  • Variation of the aminoethyl chain length to explore structure-activity relationships

  • Introduction of substituents on the aminoethyl chain to modify pharmacokinetic properties

  • Exploration of alternative substituents at the 6-position to compare with the aminoethyl variant

  • Investigation of substituents at other positions of the furo[2,3-c]pyridine core

Biological Evaluation Priorities

Comprehensive biological evaluation would be essential to understand the full potential of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one:

Table 5: Proposed Biological Evaluation Framework

Biological AssessmentPurposeExpected Outcome
TLR Activation ProfilingDetermine interaction with TLR7/8/9Selective receptor activation profile
Cytokine Induction AssaysMeasure immunomodulatory effectsCytokine production pattern in immune cells
Cellular Toxicity ScreeningAssess safety profileTherapeutic window estimation
Binding Affinity StudiesIdentify molecular targetsKd/Ki values for relevant receptors
In vivo PharmacokineticsDetermine bioavailability and distributionADME parameters for compound
Disease Model TestingEvaluate efficacy in relevant modelsPotential therapeutic applications

Chemical Probe Development

The 2-aminoethyl functionality provides an excellent handle for developing chemical biology tools:

  • Fluorescent probe development through conjugation to fluorophores

  • Affinity-based probes for target identification

  • Photoaffinity labeling derivatives for covalent target capture

  • Biotinylated derivatives for pull-down experiments

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